

BRL-42715: A Technical Guide to a Novel Penem β-Lactamase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-42715, a potent penem β -lactamase inhibitor, demonstrates broad-spectrum activity against a wide range of bacterial β -lactamases, including plasmid-mediated and chromosomally-mediated enzymes. This technical guide provides an in-depth overview of **BRL-42715**, consolidating key quantitative data on its inhibitory activity and synergistic potential with β -lactam antibiotics. Detailed experimental protocols for assessing its efficacy are provided, alongside visualizations of its mechanism of action and experimental workflows to support further research and development in the field of antibacterial therapeutics.

Introduction

The rise of antibiotic resistance, largely driven by the production of β -lactamase enzymes by bacteria, poses a significant threat to global health. These enzymes inactivate β -lactam antibiotics, the most widely used class of antibacterial agents. A key strategy to combat this resistance is the co-administration of a β -lactam antibiotic with a β -lactamase inhibitor. **BRL-42715**, identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, has emerged as a highly potent inhibitor of a broad spectrum of β -lactamases, including those belonging to Ambler classes A, C, and D.[1] Its remarkable efficacy, even at low concentrations, in potentiating the activity of β -lactamase-susceptible antibiotics makes it a subject of significant interest in the development of new antibacterial therapies.[2][3]



Mechanism of Action

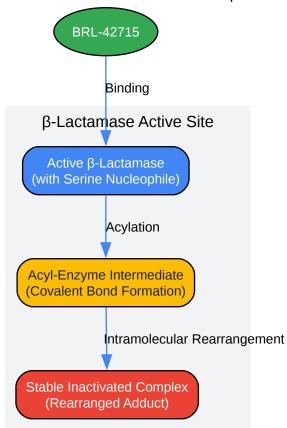
BRL-42715 acts as a "suicide" or "mechanism-based" inhibitor. The proposed mechanism involves the following key steps:

- Acylation: **BRL-42715** enters the active site of the β -lactamase enzyme. The serine residue at the active site attacks the β -lactam ring of **BRL-42715**, leading to the formation of a covalent acyl-enzyme intermediate.
- Rearrangement: Unlike typical β-lactam substrates that are rapidly hydrolyzed and released,
 the BRL-42715 acyl-enzyme complex undergoes a chemical rearrangement.
- Stable Complex Formation: This rearrangement results in the formation of a stable, inactivated enzyme complex. This complex is highly resistant to hydrolysis, effectively taking the β-lactamase enzyme out of commission.[4]

This mechanism is visualized in the signaling pathway diagram below.

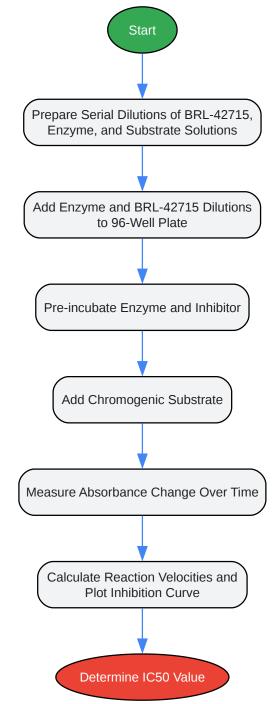


Mechanism of BRL-42715 Inhibition of β -Lactamase

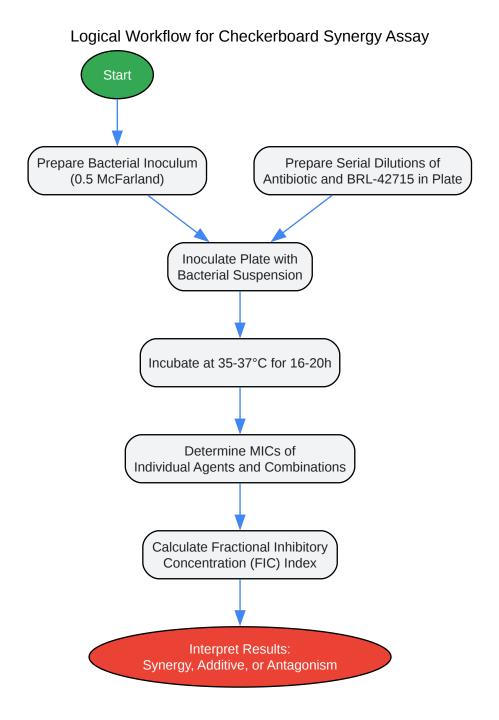




Workflow for IC50 Determination of BRL-42715







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